Cas no 10368-35-1 (2-(4-ethoxyphenyl)acetyl chloride)

2-(4-Ethoxyphenyl)acetyl chloride is a versatile acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantage lies in its reactivity as an acylating agent, enabling efficient introduction of the 4-ethoxyphenylacetyl moiety into target molecules. The ethoxy group enhances electron density, influencing reactivity in subsequent transformations. This compound is particularly valuable in pharmaceutical and fine chemical applications, where it facilitates the synthesis of esters, amides, and other functionalized derivatives. Its stability under controlled conditions and compatibility with common organic solvents further contribute to its utility in multistep synthetic routes. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
2-(4-ethoxyphenyl)acetyl chloride structure
10368-35-1 structure
Product Name:2-(4-ethoxyphenyl)acetyl chloride
CAS No:10368-35-1
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD00995155
CID:1138328
PubChem ID:11629782
Update Time:2025-11-02

2-(4-ethoxyphenyl)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • (4-ethoxyphenyl)acetyl Chloride
    • p-ethoxyacetophenone
    • 2-Propanone, 1-(4-ethoxyphenyl)-
    • 4-ethoxyphenylacetyl chloride
    • AC1LC9UU
    • 4-Ethoxyphenylacetic acid chloride(63ELH19)
    • (4-Aethoxy-phenyl)-acetylchlorid
    • AC1Q37HU
    • (4-Aethoxy-phenyl)-aceton
    • SureCN2628188
    • 4-ethoxyphenylacetic acid chloride
    • (4-ethoxy-phenyl)-acetyl chloride
    • 1-(4-Ethoxyphenyl)acetone
    • ACMC-20beo9
    • (4-ethoxy-phenyl)-acetone
    • CTK0B2788
    • 2-(4-Ethoxyphenyl)acetyl chloride
    • SCHEMBL2528806
    • 10368-35-1
    • 4-ethoxy-benzeneacetyl chloride
    • 4-ethoxy-benzeneacetylchloride
    • DB-309987
    • F2146-0468
    • EN300-239700
    • AKOS021982432
    • p-ethoxyphenylacetyl chloride
    • DOJYHQGYPJKSPT-UHFFFAOYSA-N
    • 2-(4-ethoxyphenyl)acetyl chloride
    • MDL: MFCD00995155
    • Inchi: 1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3
    • InChI Key: DOJYHQGYPJKSPT-UHFFFAOYSA-N
    • SMILES: ClC(CC1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 198.04483
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

2-(4-ethoxyphenyl)acetyl chloride Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)acetyl chloride

Comprehensive Guide to 2-(4-ethoxyphenyl)acetyl chloride (CAS No. 10368-35-1): Properties, Applications, and Industry Insights

2-(4-ethoxyphenyl)acetyl chloride (CAS No. 10368-35-1) is a specialized organic compound widely recognized for its role in synthetic chemistry and pharmaceutical intermediates. With the growing demand for high-precision chemical reagents, this compound has garnered significant attention due to its unique molecular structure and versatile reactivity. Researchers and manufacturers frequently search for terms like "2-(4-ethoxyphenyl)acetyl chloride synthesis", "CAS 10368-35-1 applications", and "ethoxyphenyl derivatives in organic chemistry", reflecting its relevance in modern scientific workflows.

The compound features an ethoxy functional group attached to a phenyl ring, which enhances its solubility in organic solvents and facilitates nucleophilic acyl substitution reactions. This property makes it invaluable for producing pharmaceutical intermediates, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors. Recent studies highlight its potential in green chemistry applications, aligning with the global push for sustainable synthesis methods. Keywords like "eco-friendly acyl chloride derivatives" and "biodegradable chemical reagents" are increasingly associated with this compound.

From a technical perspective, 2-(4-ethoxyphenyl)acetyl chloride exhibits a molecular weight of 198.64 g/mol and a boiling point of approximately 280°C under standard conditions. Its stability under inert atmospheres and compatibility with Grignard reagents and organolithium compounds make it a preferred choice for high-yield coupling reactions. Industry professionals often inquire about "CAS 10368-35-1 storage guidelines" or "handling ethoxyphenylacetyl chloride safely", emphasizing the need for precise technical documentation.

In the pharmaceutical sector, this compound is pivotal for synthesizing proprietary drug candidates, particularly those targeting central nervous system (CNS) disorders. Its electron-rich aromatic system allows for selective functionalization, a trait highly sought after in medicinal chemistry. Searches for "2-(4-ethoxyphenyl)acetyl chloride in drug discovery" or "CAS 10368-35-1 patents" underscore its commercial and research significance.

Emerging trends also link 10368-35-1 to advanced material science, where it serves as a building block for polymeric coatings and liquid crystal displays (LCDs). The compound’s ability to form stable amide bonds with amines has spurred innovations in smart materials and nanotechnology. Queries such as "ethoxyphenylacetyl chloride in material engineering" reflect interdisciplinary interest.

To ensure optimal performance, suppliers recommend storing 2-(4-ethoxyphenyl)acetyl chloride in moisture-free environments at temperatures below 25°C. Analytical techniques like HPLC and GC-MS are commonly employed to verify its purity, which typically exceeds 98%. Laboratories prioritizing quality control often search for "CAS 10368-35-1 purity standards" or "analytical methods for acyl chlorides".

In summary, 2-(4-ethoxyphenyl)acetyl chloride (CAS No. 10368-35-1) bridges multiple scientific domains—from pharmaceuticals to advanced materials. Its adaptability to catalytic reactions and alignment with sustainability goals position it as a compound of enduring value. As research evolves, so too will its applications, making it a staple in both academic and industrial settings.

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